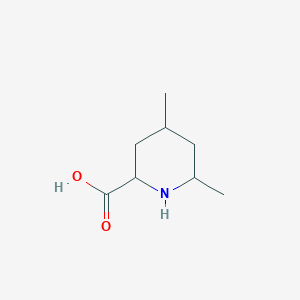

4,6-Dimethylpiperidine-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

4,6-dimethylpiperidine-2-carboxylic acid |

InChI |

InChI=1S/C8H15NO2/c1-5-3-6(2)9-7(4-5)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11) |

InChI Key |

BRCPKVKLLIOMQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(NC(C1)C(=O)O)C |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dimethylpiperidine 2 Carboxylic Acid and Its Analogues

Stereoselective Synthesis Approaches

Stereoselective synthesis provides a powerful means to access specific stereoisomers of substituted piperidines. These methods are designed to control the formation of new chiral centers, leading to enantiomerically enriched or diastereomerically pure products.

Enantioselective strategies aim to produce a single enantiomer of a chiral molecule from achiral or racemic starting materials. A modern approach combines chemical and enzymatic methods to achieve high enantiopurity. One such chemo-enzymatic strategy involves the asymmetric dearomatization of activated pyridine (B92270) precursors. This method can be used to generate stereo-defined 3- and 3,4-substituted piperidines. nih.gov The key step is a one-pot cascade reaction that utilizes an amine oxidase and an ene-imine reductase, biocatalysts that drive the reaction toward a specific stereoisomer. nih.gov This cascade has been successfully applied to the synthesis of key intermediates for antipsychotic drugs like Preclamol and OSU-6162, demonstrating its utility in accessing medicinally relevant chiral piperidines. nih.gov

Diastereoselective synthesis is critical for establishing the correct relative stereochemistry between multiple chiral centers in a molecule, such as the cis or trans relationship between substituents on the piperidine (B6355638) ring.

A highly effective strategy for synthesizing cis-4-substituted pipecolic acids involves the catalytic hydrogenation of a disubstituted tetrahydropyridine (B1245486) intermediate. This approach, starting from enantiopure L-aspartic acid, uses a palladium-catalyzed coupling reaction (like Suzuki-Miyaura) to introduce a substituent at the 4-position, followed by a highly diastereoselective catalytic hydrogenation. The presence of a bulky ester group at the C-2 position directs the incoming hydrogen atoms, leading exclusively to the cis-substituted product with a diastereomeric excess (de) of over 98%. thieme-connect.comthieme-connect.com

This method has been successfully applied to a variety of aryl and vinyl substituents, as detailed in the table below.

Table 1: Diastereoselective Hydrogenation for the Synthesis of cis-4-Substituted-6-oxopiperidine-2-carboxylate Analogues This table is interactive and can be sorted by clicking the headers.

| Precursor Substituent (R¹) | Hydrogenation Product | Yield (%) | Diastereomeric Excess (de) | Source |

|---|---|---|---|---|

| Phenyl | (2S,4S)-Di-tert-butyl 6-oxo-4-phenylpiperidine-1,2-dicarboxylate | 100 | >98% | thieme-connect.comthieme-connect.com |

| 4-Methoxyphenyl | (2S,4S)-Di-tert-butyl 4-(4-methoxyphenyl)-6-oxopiperidine-1,2-dicarboxylate | 91 | >98% | thieme-connect.comthieme-connect.com |

| 2-Thienyl | (2S,4S)-Di-tert-butyl 6-oxo-4-(thiophen-2-yl)piperidine-1,2-dicarboxylate | 99 | >98% | thieme-connect.comthieme-connect.com |

Furthermore, a stereocontrolled total synthesis of a cis-4-hydroxy-2-methyl piperidine analogue and its corresponding pipecolic acid derivative has been developed. rsc.org This methodology starts from acyclic β-enaminoesters derived from (R)-(−)-2-phenylglycinol and involves an intramolecular ring-closing reaction that generates two or three new stereogenic centers with high diastereoselectivity. nih.gov

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a starting material to control the stereochemical outcome of a reaction. wikipedia.org After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is widely used in the asymmetric synthesis of piperidine derivatives.

For example, D-arabinopyranosylamine, a carbohydrate-derived auxiliary, has been employed in the stereoselective synthesis of 2-substituted dehydropiperidinones. cdnsciencepub.com A domino Mannich–Michael reaction between Danishefsky's diene and an aldimine bearing the chiral sugar auxiliary proceeds with high diastereoselectivity to form the piperidinone ring. cdnsciencepub.comresearchgate.net Subsequent reactions, such as conjugate cuprate (B13416276) addition, can establish a cis-2,6-disubstituted pattern, providing a versatile route to various piperidine alkaloids like (+)-coniine. cdnsciencepub.com

Similarly, amino alcohols such as (R)-(−)-2-phenylglycinol can be used as chiral auxiliaries. They can be used to synthesize chiral β-enaminoesters, which then undergo diastereoselective intramolecular cyclization to yield bicyclic intermediates. These intermediates serve as scaffolds for the synthesis of stereochemically defined pipecolic acid derivatives. rsc.orgnih.gov

Biocatalysis offers a highly selective method for obtaining enantiomerically pure compounds through processes like enzymatic kinetic resolution. In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the product.

Hydrolase enzymes, such as lipases and esterases, are commonly used for this purpose.

Lipase A from Candida antarctica (CAL-A) has demonstrated high enantioselectivity (E > 200) in the kinetic resolution of racemic N-Boc-piperazine-2-carboxylic acid methyl esters via N-acylation. Although this example involves a piperazine (B1678402) ring, the principle is directly applicable to piperidine analogues. arkat-usa.org

Pig liver esterase (PLE) has been evaluated for the enantioselective hydrolysis of various racemic piperidine carboxylic acid esters, achieving moderate enantiomeric excesses (up to 47%). cdnsciencepub.com

Lipase from Pseudomonas fluorescens has been used for the asymmetric acylation of racemic ethyl cis- and trans-4-hydroxypiperidine-3-carboxylate, achieving high enantioselectivity (E > 200). researchgate.net

Table 2: Examples of Enzymatic Kinetic Resolution of Piperidine Analogues This table is interactive and can be sorted by clicking the headers.

| Enzyme | Substrate | Reaction Type | Enantioselectivity (E value) | Source |

|---|---|---|---|---|

| Candida antarctica Lipase A | rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester | N-acylation | >200 | arkat-usa.org |

| Pig Liver Esterase | rac-N-benzoyl-piperidine-3-carboxylic acid methyl ester | Hydrolysis | - (30% ee) | cdnsciencepub.com |

In addition to kinetic resolution, classical resolution using diastereomeric salt formation is a robust method for separating enantiomers. A patent for the synthesis of the closely related analogue, (2R, 4R)-4-methyl-2-piperidinecarboxylic acid, describes the use of chiral organic acids like D-mandelic acid, tartaric acid, or dextrocamphoric acid to resolve the racemic mixture. google.com

Ring Formation Strategies

The construction of the core piperidine heterocycle is the foundational step in the synthesis of these compounds. Various cyclization strategies have been developed to achieve this efficiently.

Reductive amination is a powerful and reliable method for forming carbon-nitrogen bonds and is widely used to construct amine-containing heterocycles. harvard.edu The reaction involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.edu

For piperidine ring synthesis, an intramolecular "double reductive amination" (DRA) is a particularly straightforward approach. chim.it This strategy utilizes an acyclic dicarbonyl compound (e.g., a dialdehyde, ketoaldehyde, or diketone) which reacts with an amine source, such as ammonia (B1221849) or a primary amine, to form the piperidine ring in a single step. The stereochemical outcome of the cyclization can be influenced by the choice of reducing agent and reaction conditions. chim.it

Common reducing agents for reductive amination include:

Sodium cyanoborohydride (NaBH₃CN) : Effective at mildly acidic pH, it selectively reduces the iminium ion in the presence of the carbonyl precursor. harvard.educhim.it

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : A highly selective, mild, and non-toxic reagent that is tolerant of many functional groups and generally provides high yields. harvard.edu

More recently, biocatalytic reductive amination using engineered imine reductases (RedAms) has emerged as a powerful tool for the synthesis of chiral amines, offering high diastereoselectivity under mild, environmentally friendly conditions. acs.org

Cyclization Reactions and Annulation Pathways

The construction of the piperidine ring is a critical step in the synthesis of 4,6-dimethylpiperidine-2-carboxylic acid and its analogues. Various cyclization and annulation strategies have been developed to achieve this, often with a focus on controlling the stereochemistry of the resulting cyclic system.

One prominent method involves the catalytic hydrogenation of substituted pyridine precursors. For instance, the synthesis of (2R, 4R)-4-methyl-2-piperidinecarboxylic acid can be initiated from 4-methyl-2-pyridine carboxylic acid. google.com This precursor undergoes a reduction reaction under hydrogen pressure in the presence of a suitable catalyst to yield the corresponding piperidine derivative. google.com This approach is advantageous as it utilizes readily available starting materials.

Annulation reactions, which involve the formation of a ring from two or more components, are also powerful tools for constructing polysubstituted piperidines. These can include [4+2] cycloaddition reactions. For example, boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and various alkenes has been shown to produce polysubstituted piperidines with high yield and diastereoselectivity.

Another approach involves the aza-Achmatowicz reaction, which converts furylamides into dihydropyridinones. These intermediates can then undergo conjugate addition and subsequent reactions with nucleophiles to generate 2,5,6-trisubstituted piperidines. acs.orgnih.gov The steric bulk of substituents on the nitrogen atom can direct the stereochemical outcome of these additions. nih.gov

| Cyclization Strategy | Description | Key Features |

| Catalytic Hydrogenation | Reduction of a substituted pyridine ring to form the corresponding piperidine. | Utilizes accessible starting materials; stereoselectivity can be influenced by catalyst and conditions. |

| [4+2] Annulation | Cycloaddition reaction to form the six-membered piperidine ring. | Can achieve high diastereoselectivity; boronyl radical-catalyzed variants are effective. |

| Aza-Achmatowicz Reaction | Conversion of furylamides to dihydropyridinones, followed by further functionalization. | Enables the synthesis of highly substituted piperidines; stereochemistry can be directed by existing substituents. |

Radical-Mediated Cyclization Techniques

Radical-mediated cyclization offers a distinct set of methods for the formation of the piperidine ring, often proceeding under mild conditions and with good stereocontrol. These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization.

A notable example is the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, which has been used to synthesize 2,4,5-trisubstituted piperidines. nih.gov In these reactions, the diastereomeric ratio of the products can be significantly influenced by the nature of the radical-stabilizing group. nih.gov For instance, when the stabilizing group is a vinyl or phenyl group, a limited number of diastereoisomers are observed. nih.gov

Furthermore, the cyclization of a (triethylsilyl)vinyl-stabilized radical can produce a piperidine radical as a single diastereoisomer. nih.gov This intermediate can then be trapped with a hydrogen source or undergo further cyclization to create more complex polycyclic structures. nih.gov This highlights the potential of radical cyclizations to generate multiple stereocenters with high fidelity in a single transformation.

Functional Group Interconversions and Methylation Strategies

Once the piperidine core is established, subsequent modifications are often necessary to introduce the desired functional groups, such as the carboxylic acid and methyl substituents found in this compound.

Carboxylation and Derivatization of Precursors

The introduction of the carboxylic acid group at the C2 position of the piperidine ring is a key transformation. One common strategy involves the initial formation of an ester, which can then be hydrolyzed to the corresponding carboxylic acid. In the synthesis of (2R, 4R)-4-methyl-2-piperidinecarboxylic acid, after the initial reduction of the pyridine ring, the resulting product is treated with an alcohol in the presence of a reagent like thionyl chloride to form the carboxylate ester. google.com This esterification step facilitates purification and subsequent manipulations. The final carboxylic acid is then obtained by hydrolysis of the ester.

Regioselective Introduction of Methyl Substituents

The regioselective placement of methyl groups at the C4 and C6 positions of the piperidine ring is crucial for the synthesis of the target compound. A straightforward approach is to start with a precursor that already contains the desired substitution pattern on an aromatic ring. For example, the synthesis of (2R, 4R)-4-methyl-2-piperidinecarboxylic acid utilizes 4-methyl-2-pyridine carboxylic acid as the starting material. google.com The methyl group at the 4-position of the pyridine ring is carried through the hydrogenation process to become the methyl group at the 4-position of the final piperidine product. The C6 methyl group would need to be introduced through a different strategy, potentially by starting with a 4,6-dimethylpyridine precursor.

Purification and Isolation Techniques for Stereoisomers

The synthesis of this compound results in the formation of multiple stereoisomers due to the presence of three chiral centers. The separation and isolation of these stereoisomers are critical for obtaining the desired biologically active compound.

A common method for separating enantiomers is through the formation of diastereomeric salts using a chiral resolving agent. In the synthesis of (2R, 4R)-4-methyl-2-piperidinecarboxylic acid, the racemic trans-carboxylate is treated with a chiral organic acid, such as D-mandelic acid, tartaric acid, or camphorsulfonic acid. google.com This forms a pair of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. google.com After separation, the desired enantiomer of the carboxylic acid can be liberated from its salt.

| Technique | Description | Application Example |

| Fractional Crystallization of Diastereomeric Salts | Separation of enantiomers by forming salts with a chiral resolving agent, leading to diastereomers with different physical properties. | Resolution of (±)-trans-4-methyl-2-piperidinecarboxylic acid using a chiral organic acid. google.com |

Structural Characterization and Conformational Analysis

Advanced Spectroscopic Probes for Elucidating Molecular Architecture

A definitive characterization of 4,6-dimethylpiperidine-2-carboxylic acid would necessitate the use of several spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, would be pivotal in determining the connectivity of the atoms and providing insights into the local chemical environment of each nucleus. The proton of the carboxylic acid group is expected to have a characteristic chemical shift in the range of 10-13 ppm in the ¹H NMR spectrum. The carbonyl carbon of the carboxylic acid would exhibit a signal in the ¹³C NMR spectrum typically between 170 and 185 ppm.

Infrared (IR) spectroscopy would be instrumental in identifying the functional groups present. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, while a strong absorption around 1700 cm⁻¹ would correspond to the C=O stretching vibration. Mass spectrometry (MS) would be employed to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

Due to the absence of specific published spectra for this compound, a hypothetical data table based on characteristic chemical shifts and absorption frequencies for similar structures is presented below for illustrative purposes.

| Spectroscopic Data (Hypothetical) | |

| ¹H NMR (ppm) | |

| COOH | 10.0-13.0 (broad s) |

| CH (C2) | 3.0-4.0 (m) |

| CH (C4) | 1.5-2.5 (m) |

| CH (C6) | 2.5-3.5 (m) |

| CH₂ (ring) | 1.0-2.0 (m) |

| CH₃ (C4) | 0.8-1.2 (d) |

| CH₃ (C6) | 1.0-1.5 (d) |

| ¹³C NMR (ppm) | |

| C=O | 170-185 |

| C2 | 50-65 |

| C3 | 20-40 |

| C4 | 25-45 |

| C5 | 20-40 |

| C6 | 45-60 |

| CH₃ (C4) | 15-25 |

| CH₃ (C6) | 15-25 |

| IR (cm⁻¹) | |

| O-H (stretch) | 2500-3300 (broad) |

| C-H (stretch) | 2850-3000 |

| C=O (stretch) | 1700-1725 |

Conformational Preferences of the Piperidine (B6355638) Ring System

The piperidine ring, a saturated six-membered heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. For a substituted piperidine like this compound, the substituents can occupy either axial or equatorial positions. Generally, bulky substituents favor the equatorial position to avoid steric hindrance with other axial substituents, known as 1,3-diaxial interactions.

The conformational equilibrium of the piperidine ring is influenced by the relative stereochemistry of the substituents (cis or trans).

Cis Isomers: In a cis isomer, the substituents are on the same side of the ring. For cis-4,6-dimethylpiperidine-2-carboxylic acid, a chair conformation with all three substituents in equatorial positions would be the most stable, as this arrangement minimizes steric strain.

Trans Isomers: In a trans isomer, the substituents are on opposite sides of the ring. The conformational preference for trans isomers is more complex and depends on which substituents are trans to each other. A conformation that allows the maximum number of bulky groups to be in equatorial positions will be favored.

It is important to note that N-alkylation or N-acylation of the piperidine nitrogen can significantly alter these conformational preferences due to allylic strain (A¹,³ strain), which can favor an axial position for a substituent at the C2 or C6 position.

Analysis of Stereogenic Centers and Relative/Absolute Configuration

This compound possesses three stereogenic centers at carbons C2, C4, and C6. This gives rise to a total of 2³ = 8 possible stereoisomers (four pairs of enantiomers). The relative configuration of these stereocenters is designated as cis or trans, while the absolute configuration is described by the R/S nomenclature.

The determination of the relative stereochemistry can often be achieved through NMR spectroscopy by analyzing the coupling constants between protons on adjacent carbons. X-ray crystallography provides the most definitive method for determining both the relative and absolute configuration of a crystalline compound. A specific example from a related compound, (2s,4R,6s)-4,6-Dimethylpiperidine-2-carboxylic acid, indicates a defined stereochemistry for that particular isomer.

Intramolecular Interactions and Their Influence on Conformation

Intramolecular interactions, particularly hydrogen bonding, can play a significant role in dictating the preferred conformation of a molecule. In this compound, an intramolecular hydrogen bond could potentially form between the carboxylic acid proton (donor) and the lone pair of electrons on the piperidine nitrogen atom (acceptor).

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations provide a foundational understanding of molecular geometry, orbital interactions, and charge distribution, which collectively dictate the chemical and physical properties of 4,6-Dimethylpiperidine-2-carboxylic acid.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are utilized to find the most stable three-dimensional arrangement of its atoms—the optimized molecular geometry. smolecule.com

This process minimizes the energy of the molecule by systematically adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is reached. The resulting geometry corresponds to a minimum on the potential energy surface and represents the most probable structure of the molecule in the gas phase. These optimized parameters are crucial for understanding the molecule's steric and electronic properties and serve as the basis for further computational analyses.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated via DFT/B3LYP) Note: This table presents hypothetical, representative data for illustrative purposes.

| Parameter | Bond/Atoms | Value (Å or °) |

|---|---|---|

| Bond Length | C2-C3 | 1.54 Å |

| C2-N1 | 1.47 Å | |

| C6-N1 | 1.47 Å | |

| C2-C(OOH) | 1.52 Å | |

| C4-C(H3) | 1.54 Å | |

| C6-C(H3) | 1.54 Å | |

| Bond Angle | C3-C2-N1 | 109.5° |

| C5-C6-N1 | 110.0° | |

| C3-C4-C5 | 111.2° | |

| Dihedral Angle | N1-C2-C3-C4 | -55.8° |

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. mdpi.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.govnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. uniupo.it A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. uniupo.it For this compound, FMO analysis helps to identify the most reactive sites and predict how it will interact with other chemical species. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: This table presents hypothetical, representative data for illustrative purposes.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 eV |

| LUMO | 1.5 eV |

| HOMO-LUMO Gap (ΔE) | 8.3 eV |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular and intermolecular bonding, and interaction among bonds in a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures.

For this compound, NBO analysis quantifies the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. These donor-acceptor interactions, also known as hyperconjugation, are key to understanding molecular stability. The strength of these interactions is estimated by second-order perturbation theory. A higher interaction energy value (E(2)) indicates a more significant delocalization and a greater stabilization of the molecule. This analysis can reveal important intramolecular hydrogen bonds and other non-covalent interactions that influence the molecule's conformation and reactivity.

Vibrational Spectroscopy Simulations and Assignments

Theoretical vibrational spectroscopy provides a powerful complement to experimental techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. By calculating the harmonic vibrational frequencies using DFT methods, a theoretical spectrum can be generated. These calculated frequencies correspond to the normal modes of vibration of the molecule, such as stretching, bending, and twisting of bonds.

For this compound, comparing the simulated spectrum with experimental data allows for a detailed and accurate assignment of the observed vibrational bands to specific molecular motions. Potential Energy Distribution (PED) analysis is often used to quantify the contribution of individual internal coordinates to each normal mode, providing unambiguous assignments. This detailed understanding of the molecule's vibrational properties is crucial for its structural characterization.

Table 3: Illustrative Calculated Vibrational Frequencies and Assignments for Key Functional Groups of this compound Note: This table presents hypothetical, representative data for illustrative purposes.

| Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (PED %) |

|---|---|---|---|

| ν(O-H) | 3450 | ~3400-2500 (broad) | O-H stretch (95%) |

| ν(N-H) | 3350 | ~3300 | N-H stretch (98%) |

| ν(C-H) | 2980 | ~2950 | CH₃ asymmetric stretch (85%) |

| ν(C=O) | 1735 | ~1710 | C=O stretch (90%) |

| δ(C-H) | 1455 | ~1460 | CH₃ bend (80%) |

Theoretical Insights into Reactivity and Selectivity Profiles

Computational chemistry offers valuable tools to predict the reactivity and selectivity of this compound. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can be calculated to quantify the molecule's chemical behavior. mdpi.com These descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Furthermore, local reactivity can be explored using techniques like Molecular Electrostatic Potential (MEP) surfaces. An MEP map visually displays the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylic acid group and a positive potential near the hydrogen atoms of the amine and carboxylic acid groups, indicating the most probable sites for electrophilic and nucleophilic attack, respectively.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations typically focus on a single, static, minimum-energy structure, molecules are dynamic entities that exist as an ensemble of different conformations. Molecular Dynamics (MD) simulations are a computational method used to explore this conformational landscape by simulating the atomic motions of a molecule over time.

For this compound, MD simulations can provide detailed information about the flexibility of the piperidine (B6355638) ring and the rotational freedom of the methyl and carboxylic acid substituents. By simulating the molecule in different environments (e.g., in a vacuum or in a solvent like water), researchers can understand how intermolecular interactions influence its conformational preferences. This is particularly important for understanding how the molecule might bind to a biological target, as its shape can adapt to fit into a binding site. The simulations can reveal the most populated conformational states and the energy barriers between them, providing a comprehensive picture of the molecule's dynamic behavior.

Derivatization and Functionalization Strategies

Synthesis of Ester and Amide Derivatives for Research Applications

The carboxylic acid moiety of 4,6-dimethylpiperidine-2-carboxylic acid is a prime site for derivatization, most commonly through the formation of esters and amides. These derivatives are crucial for probing biological interactions and for use in peptide synthesis.

Esterification is a fundamental transformation for protecting the carboxylic acid, modifying solubility, and creating prodrugs. Standard esterification methods, such as Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst, can be employed. For more sensitive substrates or to avoid harsh acidic conditions, milder methods are preferable. These include reactions with alkyl halides in the presence of a non-nucleophilic base or using coupling agents like dicyclohexylcarbodiimide (DCC) with an alcohol. For instance, methyl or ethyl esters can be readily prepared to enhance the compound's volatility for analytical purposes like gas chromatography.

Amide bond formation is another critical derivatization, particularly for incorporating the piperidine (B6355638) scaffold into peptides or for creating analogues of biologically active compounds. nih.govnih.gov The direct condensation of the carboxylic acid with an amine is typically facilitated by a coupling agent to form an activated intermediate. nih.gov Common coupling agents include carbodiimides (e.g., EDC), uronium salts (e.g., HATU, HBTU), and phosphonium salts (e.g., PyBOP). The choice of coupling agent and reaction conditions is crucial to minimize side reactions and prevent racemization, especially when dealing with chiral amines or the inherent chirality of the piperidine ring. nih.gov The steric hindrance posed by the methyl groups at the 4- and 6-positions, as well as the amine at the 2-position, may necessitate the use of more potent coupling reagents or elevated temperatures to achieve efficient amide formation, particularly with sterically demanding amines. researchgate.net

| Derivative Type | Reagents and Conditions | Application |

| Methyl/Ethyl Ester | MeOH/EtOH, H+ catalyst (e.g., H2SO4) | Increased volatility for GC analysis, protection of carboxylic acid. |

| Benzyl Ester | Benzyl bromide, Base (e.g., Cs2CO3) | Protection, removable by hydrogenolysis. |

| Amides | Amine, Coupling Agent (e.g., HATU, EDC) | Peptide synthesis, bioactive compound analogues. |

Introduction of Protecting Groups and Their Selective Removal

In multi-step syntheses involving this compound, the protection of both the secondary amine and the carboxylic acid is often necessary to prevent unwanted side reactions. oup.com The choice of protecting groups is dictated by their stability to the planned reaction conditions and the orthogonality of their removal. wikipedia.org

Amine Protecting Groups: The secondary amine of the piperidine ring is nucleophilic and can interfere with reactions at the carboxylic acid or other parts of the molecule. Common N-protecting groups include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc)2O, it is stable to a wide range of conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). nih.govnih.gov

Carbobenzyloxy (Cbz): Introduced using benzyl chloroformate, this group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis. wikipedia.org

9-Fluorenylmethyloxycarbonyl (Fmoc): This base-labile group is introduced using Fmoc-Cl or Fmoc-OSu and removed with a mild base like piperidine, making it ideal for solid-phase peptide synthesis. wikipedia.org

Carboxylic Acid Protecting Groups: The carboxylic acid can be protected as an ester, as discussed previously. The choice of ester depends on the desired deprotection conditions:

Methyl or Ethyl Esters: Removed by saponification with a base (e.g., NaOH, LiOH). oup.com

Benzyl Ester: Cleaved by hydrogenolysis, which is a mild method that does not affect many other functional groups. oup.com

tert-Butyl Ester: Removed under acidic conditions (e.g., TFA), offering orthogonality with base-labile protecting groups. oup.com

The selective removal of these protecting groups is a cornerstone of synthetic strategy, allowing for the sequential functionalization of the molecule. wikipedia.org

| Functional Group | Protecting Group | Introduction Reagent | Removal Conditions |

| Amine | Boc | (Boc)2O | Strong Acid (e.g., TFA) |

| Amine | Cbz | Benzyl Chloroformate | Hydrogenolysis (H2, Pd/C) |

| Amine | Fmoc | Fmoc-Cl | Base (e.g., Piperidine) |

| Carboxylic Acid | Methyl/Ethyl Ester | MeOH/EtOH, Acid | Base (e.g., NaOH) |

| Carboxylic Acid | Benzyl Ester | Benzyl Alcohol, DCC | Hydrogenolysis (H2, Pd/C) |

| Carboxylic Acid | tert-Butyl Ester | Isobutylene, Acid | Strong Acid (e.g., TFA) |

Modifications for Enhanced Research Utility

Modifications to the this compound scaffold can be introduced to enhance its utility in research, for example, by incorporating reporter groups or reactive handles for bioconjugation.

Fluorophores and Biotinylation: A common strategy involves coupling the carboxylic acid or the N-terminus (after deprotection) with a molecule containing a fluorescent tag (e.g., fluorescein, rhodamine) or biotin. This is typically achieved through standard amide bond formation protocols. These modified derivatives are invaluable tools for studying the localization, trafficking, and interactions of the parent molecule in biological systems.

Linkers and Spacers: To minimize potential steric hindrance from the reporter group, a linker or spacer arm (e.g., a short polyethylene glycol chain) can be introduced between the piperidine scaffold and the tag. This is accomplished by first reacting the piperidine with a bifunctional linker before coupling to the reporter molecule.

Regioselective Functionalization of the Piperidine Core and Carboxylic Acid Moiety

Beyond derivatization of the existing functional groups, the piperidine ring itself can be further functionalized. This requires careful consideration of the directing effects of the existing substituents.

Functionalization of the Piperidine Ring:

C-H Functionalization: Direct C-H functionalization of the piperidine ring is a powerful strategy to introduce new substituents. nih.govnih.gov The regioselectivity of these reactions is often controlled by the choice of catalyst and the nature of the N-protecting group. nih.govnih.govd-nb.info For instance, rhodium-catalyzed C-H insertion reactions can be directed to different positions on the ring. nih.govnih.gov

α-Functionalization: The positions alpha to the nitrogen are often susceptible to functionalization through the formation of an iminium ion intermediate, followed by nucleophilic attack. acs.org

Functionalization via Ring Synthesis: Alternatively, substituted derivatives can be accessed through de novo synthesis of the piperidine ring, incorporating the desired functionality from the start.

Selective Reactions of the Carboxylic Acid Moiety: The carboxylic acid can be converted to other functional groups. For example, reduction with a mild reducing agent like borane can yield the corresponding primary alcohol. This alcohol can then be further functionalized, for instance, by conversion to an alkyl halide for subsequent substitution reactions.

Role As a Chiral Building Block and Auxiliary in Asymmetric Synthesis

Applications in the Synthesis of Complex Molecules

The synthesis of complex molecules, particularly those with pharmaceutical or biological activity, often relies on the incorporation of chiral fragments to build stereochemically rich architectures. Substituted piperidines are a common motif in such molecules. While direct examples of the integration of 4,6-Dimethylpiperidine-2-carboxylic acid are scarce, its structural similarity to other chiral piperidines suggests its potential as a building block. For instance, the synthesis of various alkaloids and therapeutic agents often involves the use of chiral piperidine (B6355638) derivatives to construct the core of the target molecule. The presence of both a carboxylic acid handle and methyl groups on the piperidine ring of this compound offers multiple points for further functionalization and diastereoselective elaboration.

Enantioselective Organocatalysis Utilizing Piperidine Carboxylic Acid Scaffolds

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, with catalysts derived from natural amino acids, such as proline, being particularly successful. These catalysts often operate via the formation of chiral enamines or iminium ions. The scaffold of this compound, being a substituted cyclic amino acid, presents an intriguing possibility for the development of novel organocatalysts.

The steric and electronic properties of the piperidine ring and its substituents could influence the stereochemical outcome of reactions catalyzed by derivatives of this compound. For example, in Michael additions, aldol (B89426) reactions, or Mannich reactions, a catalyst derived from this compound could create a specific chiral environment around the reactive intermediates, thereby directing the approach of the substrate to favor the formation of one enantiomer over the other. The precise nature and degree of enantioselectivity would be dependent on the specific stereoisomer of the catalyst used and the reaction conditions.

Stereodirecting Capabilities in Chiral Auxiliary-Mediated Reactions

Chiral auxiliaries are temporarily attached to a substrate to direct a subsequent stereoselective reaction. The auxiliary is then removed, having imparted its stereochemical information to the molecule. The carboxylic acid and the secondary amine of this compound provide convenient handles for its attachment to various substrates.

Once attached, the rigid conformational preferences of the dimethyl-substituted piperidine ring would likely create a highly biased steric environment. This steric hindrance would be expected to block one face of the reactive center on the substrate, forcing an incoming reagent to attack from the less hindered face. This principle is well-established with other chiral auxiliaries. The effectiveness of this compound as a chiral auxiliary would depend on factors such as the ease of its attachment and removal, and the degree of facial discrimination it can achieve in various reactions like alkylations, acylations, and cycloadditions.

Integration into Natural Product Synthetic Routes

The piperidine ring is a core structural feature of numerous natural products, including a vast array of alkaloids with significant biological activities. The synthesis of these natural products often represents a significant challenge in organic chemistry, requiring precise control over multiple stereocenters.

While there are no specific examples in the literature of this compound being used in the total synthesis of a natural product, its potential is evident. For example, the solenopsins, which are toxic alkaloids found in the venom of fire ants, feature a 2,6-disubstituted piperidine ring. A chiral building block approach utilizing a suitably functionalized derivative of this compound could, in principle, provide a stereocontrolled route to the core of such alkaloids. The pre-existing stereocenters on the piperidine ring would serve as a foundation for establishing the correct relative and absolute stereochemistry of the final natural product.

Mechanistic Studies of Biological Interactions Molecular Level

Investigation of Enzyme Inhibition Mechanisms

Currently, there is a lack of specific studies in the public domain that investigate the enzyme inhibition mechanisms of 4,6-dimethylpiperidine-2-carboxylic acid.

Kinetic Characterization of Enzyme-Inhibitor Interactions

No specific data from kinetic studies characterizing the interactions between this compound and any enzyme are presently available in published scientific literature.

Binding Site Analysis and Ligand-Protein Interactions (In Silico and Biochemical)

Detailed analyses of the binding sites and specific ligand-protein interactions for this compound, through either computational (in silico) or biochemical methods, have not been reported in the available scientific literature.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

There are no specific structure-activity relationship (SAR) studies for this compound that are currently available in the public domain to describe how its structural features relate to its biological activity at a molecular level.

Receptor Modulation Mechanisms

At present, there is no available research detailing the mechanisms by which this compound may modulate receptor function.

Biosynthetic Relevance and Metabolic Pathways

There is no information available in the scientific literature to suggest that this compound or its structural motif is a known natural product or an intermediate in any established biosynthetic or metabolic pathways.

Applications in Medicinal Chemistry Scaffold Design

Design Principles for Piperidine (B6355638) Carboxylic Acid-Containing Scaffolds

The design of drug candidates using piperidine carboxylic acid scaffolds is guided by several key principles aimed at optimizing molecular properties for therapeutic efficacy. The piperidine ring is a saturated heterocycle that is widely present in approved drugs. researchgate.net Its non-planar, chair-like conformation allows for the precise spatial arrangement of substituents in axial or equatorial positions, which is critical for interacting with the complex three-dimensional surfaces of protein binding sites.

Key design considerations include:

Vectorial Orientation of Functional Groups: The rigid piperidine core acts as a stable platform to project the carboxylic acid group and other functionalities into specific regions of a binding pocket. The carboxylic acid itself is a powerful pharmacophoric element, capable of forming strong electrostatic interactions and hydrogen bonds with target proteins. nih.gov

Chirality and Biological Activity: The introduction of chiral centers, as in the 2, 4, and 6 positions of the piperidine ring, can dramatically enhance drug efficacy and selectivity. thieme-connect.com Different enantiomers or diastereomers of a molecule often exhibit vastly different pharmacological profiles because biological targets are themselves chiral. researchgate.netthieme-connect.com Utilizing specific stereoisomers allows for a more precise fit within a protein's binding site, improving potency and potentially reducing off-target effects. researchgate.net

Fragment-Based Drug Design Incorporating the Piperidine Core

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. whiterose.ac.uk This approach uses small molecules, or "fragments" (typically with a molecular weight < 300 Da), as starting points for building more potent drug candidates. whiterose.ac.uknih.gov Saturated heterocyclic scaffolds like piperidine are highly valued in FBDD because they provide three-dimensionality, a feature often lacking in traditional screening libraries that are dominated by flat, aromatic compounds. nih.govrsc.org

The design of 3D fragments based on pyrrolidine (B122466) and piperidine cores is a key strategy to explore novel chemical space. nih.gov 4,6-Dimethylpiperidine-2-carboxylic acid serves as an excellent conceptual model for such a fragment.

Key Attributes of Piperidine Fragments in FBDD:

Three-Dimensionality (3D Shape): Unlike flat aromatic rings, the puckered nature of the piperidine ring provides a complex 3D architecture. This allows for the exploration of binding pockets in ways that flat molecules cannot, potentially leading to novel mechanisms of action and improved selectivity. whiterose.ac.ukrsc.org

Synthetic Tractability: The piperidine core contains synthetic handles, such as the secondary amine and the carboxylic acid, that allow for straightforward chemical modification. nih.gov The amine can be readily functionalized, and the acid can be converted to amides or other groups, enabling the fragment to be "grown" or elaborated into a more complex, high-affinity ligand.

Vectorial Growth: The defined stereochemistry of a fragment like this compound allows chemists to grow the molecule in specific directions. For example, the amine, the carboxylic acid, and the methyl groups each point in a distinct vector, providing multiple, independent points for elaboration to engage different sub-pockets of a target protein.

Analysis of virtual libraries derived from various regio- and diastereoisomers of substituted piperidines has shown that they consist of 3D molecules with molecular properties suitable for FBDD campaigns. whiterose.ac.ukrsc.org

Bioisosteric Replacements Involving the Carboxylic Acid Functionality

The choice of a bioisostere is highly context-dependent, and often a panel of options must be screened to find the optimal replacement. nih.gov Bioisosteres can be broadly classified as ionizable (acidic) or neutral.

Common Acidic Bioisosteres for Carboxylic Acids:

Tetrazoles: 5-substituted 1H-tetrazoles are one of the most common non-classical bioisosteres of carboxylic acids. drughunter.com They have a similar pKa (~4.5-4.9) to carboxylic acids and can participate in similar ionic and hydrogen bonding interactions. drughunter.com However, they are more lipophilic and can be more metabolically stable. drughunter.com

Hydroxamic Acids: With pKa values in the range of 8–9, hydroxamic acids are less acidic than carboxylic acids but are excellent metal chelators, a property exploited in the design of certain enzyme inhibitors. nih.gov

Acyl Sulfonamides: These groups are also acidic and can effectively mimic the hydrogen bonding pattern of a carboxylate. nih.gov

3-Hydroxyisoxazoles: This planar heterocycle is an acidic bioisostere (pKa ~4-5) found in some potent derivatives of neurotransmitters. nih.gov

Neutral Bioisosteres: In some cases, the negative charge of the carboxylate is detrimental to cell permeability or target binding. In these situations, neutral groups that can still act as strong hydrogen bond acceptors may be used. nih.govhyphadiscovery.com This strategy can be particularly useful for improving distribution to the central nervous system (CNS). hyphadiscovery.com Neutral bioisosteres may rely on hydrogen bonding or cation-π interactions to mimic the function of the original carboxylic acid. nih.govhyphadiscovery.com

| Bioisostere | Typical pKa | Key Features | Reference |

|---|---|---|---|

| Carboxylic Acid | ~4.2 - 4.7 | Forms strong H-bonds and ionic interactions; can have poor permeability. | researchgate.netdrughunter.com |

| Tetrazole | ~4.5 - 4.9 | Similar acidity to carboxylic acid, more lipophilic, metabolically stable. | drughunter.com |

| Hydroxamic Acid | ~8 - 9 | Moderately acidic, strong metal chelator. | nih.gov |

| 3-Hydroxyisoxazole | ~4 - 5 | Planar, acidic heterocycle. | nih.gov |

| N-Acylsulfonamide | Varies | Acidic, can improve metabolic profile. | nih.gov |

Role in Developing Ligands for Specific Biological Targets (Mechanistic Focus)

The this compound scaffold, as a representative of substituted piperidine carboxylic acids, is integral to the development of ligands for a diverse range of biological targets. The specific arrangement of functional groups allows for precise molecular recognition, driving both potency and selectivity.

Mechanistic Roles in Target Binding:

Enzyme Inhibition (e.g., HIV Protease): In the design of HIV-1 protease inhibitors, piperidine scaffolds have been used as P2-ligands. The piperidine ring is designed to promote hydrogen bonding or van der Waals interactions with the backbone of the enzyme's active site. nih.gov The stereochemistry of substituents on the ring is decisive for potency, as it dictates the orientation of the ligand within the catalytic site. nih.gov The carboxylic acid (or a derivative) can form a critical hydrogen bond with the flap region of the protease or with key water molecules.

Receptor Antagonism (e.g., NMDA Receptor): Derivatives of indole-2-carboxylic acid have been developed as high-affinity antagonists for the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. ttuhsc.edu In such contexts, a piperidine-carboxylic acid moiety could serve a similar function. The carboxylic acid group would be essential for interacting with positively charged residues (like arginine or lysine) or forming hydrogen bonds within the ligand-binding domain, acting as a key "anchor" for the molecule. The substituted piperidine ring would position other parts of the molecule to occupy hydrophobic pockets and provide selectivity over other receptor subtypes. ttuhsc.edu

Protein-Protein Interaction (PPI) Inhibition: Chiral piperidine cores have been central to the development of inhibitors of the HDM2-p53 interaction, a key target in oncology. thieme-connect.com A piperidine-containing compound was optimized to fit into a deep hydrophobic cleft on the surface of the HDM2 protein, mimicking the interactions of a key alpha-helix of the p53 peptide. The piperidine scaffold serves to orient critical hydrophobic groups (like an allyl group at the 2-position) into the binding pocket, while other functionalities on the ligand engage in additional hydrogen bonding and van der Waals contacts. thieme-connect.com

In each case, the mechanistic role of the scaffold is to provide a rigid, conformationally defined framework. The methyl groups at the 4- and 6-positions would serve to shield parts of the ring from metabolic attack and to provide specific steric contacts that could enhance selectivity for the intended target over closely related off-targets. The carboxylic acid at the 2-position provides a primary binding determinant through strong, directed electrostatic and hydrogen-bonding interactions.

Conclusion and Future Research Directions

Current Gaps and Emerging Trends in 4,6-Dimethylpiperidine-2-carboxylic Acid Research

A significant gap in the current body of research is the lack of dedicated studies on the synthesis, characterization, and biological evaluation of this compound. While numerous methods exist for the synthesis of substituted piperidines, specific methodologies tailored to achieve the desired stereochemistry of the 4,6-dimethyl substitution pattern in conjunction with the 2-carboxylic acid group are not well-documented. nih.govajchem-a.com This highlights a need for the development of stereoselective synthetic routes to access different isomers of this compound.

Emerging trends in heterocyclic chemistry, such as the development of green synthetic methods utilizing non-toxic catalysts, water-initiated processes, and solvent-free reactions, could be applied to the synthesis of this molecule. ajchem-a.com Furthermore, there is a growing interest in the biological activities of highly substituted piperidine (B6355638) analogs, including their potential as antioxidants and for applications in neurodegenerative diseases like Alzheimer's. ajchem-a.comajchem-a.com Research into this compound could align with these trends, potentially uncovering novel therapeutic applications.

Potential for Novel Synthetic Methodologies

The synthesis of this compound presents an opportunity for the application and development of novel synthetic methodologies. Existing strategies for the synthesis of substituted piperidines that could be adapted and optimized for this specific target include:

Hydrogenation of Substituted Pyridines: Catalytic hydrogenation of a corresponding 4,6-dimethylpicolinic acid derivative is a plausible route. nih.gov The choice of catalyst and reaction conditions would be crucial for controlling the diastereoselectivity of the reduction.

Reductive Amination: Intramolecular reductive amination of a suitable amino-keto-ester precursor could be a viable strategy to construct the piperidine ring with the desired substitution pattern.

Cyclization Reactions: Various cyclization strategies, such as oxidative amination of non-activated alkenes, could be explored for the construction of the disubstituted piperidine ring. nih.gov

The development of enantioselective synthetic methods would be particularly valuable, allowing for the isolation and biological evaluation of individual stereoisomers. This could involve the use of chiral catalysts or starting from chiral precursors. researchgate.net

Prospects for Advanced Computational Modeling

Advanced computational modeling offers a powerful tool to investigate the properties and potential biological activity of this compound in the absence of extensive experimental data. Computational approaches that could be employed include:

Molecular Docking and Dynamics Simulations: These methods can be used to predict the binding affinity and mode of interaction of the compound with various biological targets, such as enzymes and receptors. nih.gov This can help to prioritize experimental screening efforts. For instance, given the prevalence of piperidine scaffolds in compounds targeting the central nervous system, docking studies could explore interactions with targets like acetylcholinesterase or sigma receptors. nih.govtuodaindus.com

Density Functional Theory (DFT) Calculations: DFT calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. acs.org This information can be valuable for understanding its chemical behavior and for interpreting experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of related compounds were to be synthesized, QSAR models could be developed to correlate their structural features with their biological activity, aiding in the design of more potent analogs. researchgate.net

Computational studies can guide synthetic efforts by predicting the most stable conformations of different isomers and by modeling transition states to understand the stereochemical outcomes of potential reactions. acs.org

Exploration of Undiscovered Mechanistic Biological Roles

The piperidine scaffold is a common motif in a vast number of biologically active compounds and natural products, exhibiting a wide range of pharmacological activities. ontosight.airesearchgate.net This suggests that this compound could possess undiscovered mechanistic biological roles. Potential areas for exploration include:

Enzyme Inhibition: Derivatives of piperidine have been shown to inhibit various enzymes. tuodaindus.com The specific substitution pattern of this compound could confer selectivity for particular enzyme targets. For example, its structural similarity to other piperidine-based compounds suggests it could be investigated as an inhibitor of cholinesterases or other enzymes implicated in neurodegenerative diseases. tuodaindus.com

Receptor Modulation: Piperidine-containing molecules are known to interact with a variety of receptors in the central nervous system. nih.gov The potential of this compound to act as a ligand for receptors such as sigma receptors or nicotinic acetylcholine (B1216132) receptors could be investigated. researchgate.net

Antimicrobial and Anticancer Activity: The piperidine ring is present in numerous compounds with antimicrobial and anticancer properties. researchgate.netmdpi.com Screening this compound and its derivatives against various pathogens and cancer cell lines could reveal novel therapeutic leads.

The unique stereochemistry resulting from the 4,6-dimethyl substitution could lead to novel interactions with biological targets, potentially resulting in unique pharmacological profiles. A systematic biological evaluation of the different stereoisomers of this compound is therefore a crucial future research direction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.